molecular formula C12H6F4O B6374100 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol CAS No. 1261918-33-5

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6374100
CAS No.: 1261918-33-5
M. Wt: 242.17 g/mol
InChI Key: ZRMDDCOJQNDFMI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a 2,4,6-trifluorophenyl group at the 4-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms, which influence solubility, acidity, and reactivity.

For example, trifluorophenyl-containing motifs are prevalent in antiretroviral drugs (e.g., bictegravir) and tyrosine kinase inhibitors, highlighting their pharmacological relevance .

Properties

IUPAC Name

2-fluoro-4-(2,4,6-trifluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDDCOJQNDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684345
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-33-5
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boronic Acids: Reactants in the transmetalation step.

    Oxidizing and Reducing Agents: Used for modifying the hydroxyl group

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and complex aromatic compounds .

Scientific Research Applications

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is widely studied for its applications in:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol C₁₂H₆F₄O 242.17 g/mol -F (2-position), -C₆H₂F₃ (4-position) High lipophilicity; potential drug intermediate
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid C₁₃H₇F₃O₃ 276.19 g/mol -COOH (2-position), -C₆H₂F₃ (4-position) Enhanced acidity; used in chelation or catalysis
2-Cyano-5-(2,4,6-trifluorophenyl)phenol C₁₃H₆F₃NO 261.19 g/mol -CN (2-position), -C₆H₂F₃ (5-position) Electron-deficient; precursor for polymers
Phenol, 2-[[(2,4,6-trifluorophenyl)imino]methyl] C₁₃H₈F₃NO 263.20 g/mol -CH=N-C₆H₂F₃ (2-position) Schiff base formation; sensor applications
Dimesogenic compounds (Ar = 2,4,6-trifluorophenyl) Variable Variable -C₆H₂F₃ terminal groups Nematic mesophases; liquid crystal displays

Key Observations:

  • Acidity and Solubility: The benzoic acid derivative (C₁₃H₇F₃O₃) exhibits higher acidity (pKa ~2–3) compared to the parent phenol due to the electron-withdrawing -COOH group, enhancing water solubility. In contrast, the cyano-substituted analogue (C₁₃H₆F₃NO) shows reduced solubility in polar solvents .
  • Electronic Properties: Fluorine substitution at the 2,4,6-positions on the phenyl ring creates a strongly electron-deficient aromatic system, facilitating charge-transfer interactions in materials science applications .
  • Biological Relevance: Trifluorophenyl groups are commonly used in drug design to improve metabolic stability and binding affinity. For instance, bictegravir incorporates a related trifluorophenylmethyl group to resist enzymatic degradation .

Phase Behavior and Mesomorphic Properties

Dimesogenic compounds with 2,4,6-trifluorophenyl terminal groups (e.g., Ar = 2,4,6-trifluorophenyl; n = 5–12 alkyl spacers) exhibit enantiotropic or monotropic nematic mesophases, as demonstrated by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) . These properties are attributed to the fluorine atoms’ ability to stabilize polar ordering while maintaining molecular rigidity.

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